molecular formula C23H25ClN4O B2809636 3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251702-77-8

3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2809636
CAS No.: 1251702-77-8
M. Wt: 408.93
InChI Key: AETBFXVMDISBDF-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a naphthyridine core, and a substituted phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the azepane ring, the naphthyridine core, and the attachment of the substituted phenyl group. Common synthetic routes may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Naphthyridine Core: This step may involve the condensation of suitable starting materials under specific conditions.

    Attachment of the Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)pyridine-3-carboxamide
  • N-(azepan-1-yl)-1-phenyl-methanimine

Uniqueness

3-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific structural features, such as the combination of the azepane ring, naphthyridine core, and substituted phenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

azepan-1-yl-[4-(2-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-15-7-10-20(19(24)13-15)27-21-17-9-8-16(2)26-22(17)25-14-18(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETBFXVMDISBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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